molecular formula C8H3NO4 B12354566 3,1-Benzoxazine-2,4,6-trione

3,1-Benzoxazine-2,4,6-trione

Cat. No.: B12354566
M. Wt: 177.11 g/mol
InChI Key: UIOOOKIRCAJKML-UHFFFAOYSA-N
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Description

3,1-Benzoxazine-2,4,6-trione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their unique structural properties and potential applications in various fields, including materials science, medicinal chemistry, and polymer science. The structure of this compound consists of a benzene ring fused with an oxazine ring, which contains three oxygen atoms and one nitrogen atom.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. Reagents such as halides or amines are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3,1-Benzoxazine-2,4,6-trione involves its ability to undergo ring-opening polymerization. This process is facilitated by the reduction in bond strength within the oxazine ring, induced by adjacent phenol substitution . The compound’s effects are mediated through interactions with molecular targets and pathways involved in polymerization and material formation.

Comparison with Similar Compounds

Uniqueness: 3,1-Benzoxazine-2,4,6-trione is unique due to its specific structural configuration and the ability to undergo polymerization, which is not commonly observed in other benzoxazine derivatives. This property makes it particularly valuable in the development of high-performance materials.

Properties

Molecular Formula

C8H3NO4

Molecular Weight

177.11 g/mol

IUPAC Name

3,1-benzoxazine-2,4,6-trione

InChI

InChI=1S/C8H3NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3H

InChI Key

UIOOOKIRCAJKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1=O

Origin of Product

United States

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